

Fasedienol (PH94B): A Technical Guide on its Neuroactive Steroid Properties

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fasedienol (developmental code: **PH94B**) is a first-in-class, investigational neuroactive steroid, chemically designated as 3β -androsta-4,16-dien-3-ol, formulated as a rapid-onset intranasal spray for the acute treatment of anxiety in adults with Social Anxiety Disorder (SAD).[1][2] Its novel mechanism of action is fundamentally different from all currently approved anxiolytics. Administered in low microgram doses, fasedienol acts locally on nasal chemosensory neurons, triggering a cascade of neural signals that modulate the fear and anxiety circuits in the brain, notably the amygdala.[3] This action is achieved without requiring systemic absorption or direct activity on brain neurons, contributing to a favorable safety and tolerability profile.

Positive Phase 3 data from the PALISADE-2 trial demonstrate statistically significant and clinically meaningful reductions in anxiety during a public speaking challenge.[4][5] This technical guide provides an in-depth overview of fasedienol's mechanism, pharmacodynamics, clinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

Fasedienol's anxiolytic effects are initiated by a unique "nose-to-brain" pathway that does not rely on systemic distribution.[6]

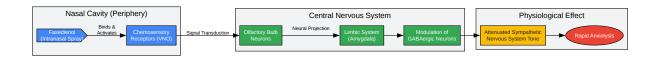


- Peripheral Activation: Upon intranasal administration, fasedienol binds to and activates chemosensory receptors on peripheral neurons in the nasal passages, potentially including those in the vomeronasal organ (VNO).[1] It lacks affinity for classical steroid hormone receptors.[2][7]
- Olfactory Bulb Signaling: This peripheral activation generates signals that are transmitted to specific subsets of neurons within the olfactory bulb.[3]
- Amygdala Modulation: These olfactory neurons, in turn, project to and modulate the
 neurocircuitry of the limbic system, particularly the amygdala, which is critically involved in
 processing fear and anxiety.[8] The proposed mechanism involves the stimulation of
 GABAergic inhibitory neurons in the amygdala, leading to a rapid attenuation of the
 sympathetic "fight or flight" response.[1][9]

This mechanism is distinct from benzodiazepines, which directly potentiate GABA-A receptors throughout the brain, and from antidepressants like SSRIs, which require chronic administration to alter neurotransmitter levels systemically.[9][10] Fasedienol's action is localized and circuit-based, leading to rapid effects without systemic side effects, abuse potential, or physical dependence.[11][12]

Signaling Pathway Diagram

The following diagram illustrates the proposed nose-to-brain mechanism of action for fasedienol.



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Caption: Proposed Mechanism of Action of Fasedienol.



Pharmacodynamics & Receptor Activity

Fasedienol's pharmacodynamic effects are characterized by rapid, localized neurophysiological changes. It directly activates isolated human vomeronasal receptor cells with a half-maximal effective concentration (EC50) of 200 nM.[2][7] Studies measuring the local electrogram of nasal chemosensory neurons (EGNR) show that fasedienol, unlike various steroidal hormones, produces a significant increase in EGNR amplitude, confirming direct target engagement in the nasal mucosa.[13]

This neuronal activation translates into rapid changes in autonomic nervous system (ANS) activity, consistent with a sympatholytic (calming) effect.[8][13]

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative data from pharmacodynamic studies.

Parameter	Fasedienol	Control/Pla cebo	p-value	Gender	Reference
EGNR Amplitude (mV)	5.0	0.6	< 0.001	Male	[8][13]
5.7	0.6	< 0.001	Female	[8][13]	
Heart Rate Change	Significant Reduction	No significant change	< 0.01	Mixed	[8][13]
Respiratory Rate Change	Significant Reduction	No significant change	< 0.05	Mixed	[8][13]
Electrodermal Activity	Significant Reduction	No significant change	< 0.05	Mixed	[8][13]
Vomeronasal Cell EC50	200 nM (0.2 μM)	N/A	N/A	N/A	[2][7]

Clinical Efficacy in Social Anxiety Disorder



The efficacy of fasedienol has been primarily evaluated in the PALISADE Phase 3 program, using a standardized public speaking challenge to induce anxiety in subjects with SAD.[14]

PALISADE-2 Phase 3 Trial Results

The PALISADE-2 trial was a multi-center, randomized, double-blind, placebo-controlled study that met its primary and secondary endpoints.[4][15]

Endpoint	Paramete r	Fasedien ol (n=70)	Placebo (n=71)	Between- Group Differenc e	p-value	Referenc e
Primary	Mean Change in SUDS Score ¹	-13.8	-8.0	-5.8	0.015	[4][5]
Secondary	CGI-I Responder s ²	37.7%	21.4%	16.3%	0.033	[4][16]
Exploratory	PGI-C Responder s ³	40.6%	18.6%	22.0%	0.003	[16]
Exploratory	≥20-point SUDS Improveme nt	35.7%	18.6%	17.1%	0.020	[4][5]

¹SUDS (Subjective Units of Distress Scale): Patient-rated scale from 0 (no anxiety) to 100 (highest anxiety).[17] ²CGI-I (Clinical Global Impression of Improvement): Clinician-rated scale; responders are 'very much' or 'much' less anxious.[16][17] ³PGI-C (Patient Global Impression of Change): Patient-rated scale; responders are 'very much' or 'much' less anxious.[16]

Safety and Tolerability



Across all clinical trials, fasedienol has demonstrated a favorable safety and tolerability profile. [4][12] Its mechanism, which avoids systemic absorption, is believed to contribute to this profile. [11] In the PALISADE-2 trial, no severe or serious adverse events (AEs) were reported, and no single treatment-emergent AE occurred at a rate above 1.5%.[4][16]

Experimental Protocols & Methodologies PALISADE Phase 3 Program Clinical Trial Protocol

The PALISADE-2, -3, and -4 trials follow a similar design to assess the acute efficacy of fasedienol during an anxiety-provoking challenge.[11][6][18]

Key Design Elements:

- Study Type: Multi-center, randomized, double-blind, placebo-controlled.[14][16]
- Population: Adults aged 18-65 with a DSM-5 diagnosis of Social Anxiety Disorder.[18]
- Inclusion Criteria: Liebowitz Social Anxiety Scale (LSAS) total score ≥70.[14][18]
- Exclusion Criteria: Comorbid psychiatric conditions like bipolar disorder, psychosis; recent use of psychotropic medications or therapy.[18]

Experimental Procedure:

- Screening (Visit 1): Assess eligibility, including diagnosis and LSAS score.[16][19]
- Baseline Challenge (Visit 2): All subjects receive a placebo nasal spray and then participate
 in a 5-minute public speaking challenge (PSC). Patient-rated SUDS are recorded. Subjects
 must achieve a SUDS score of ≥70 to proceed.[16][19]
- Treatment Visit (Visit 3): Approximately one week after Visit 2, eligible subjects are randomized to receive either fasedienol (3.2 μg) or a placebo intranasally.[16][19]
- Treatment Challenge: Following drug administration, subjects undergo a second 5-minute PSC, during which SUDS scores are again recorded.[16][19]

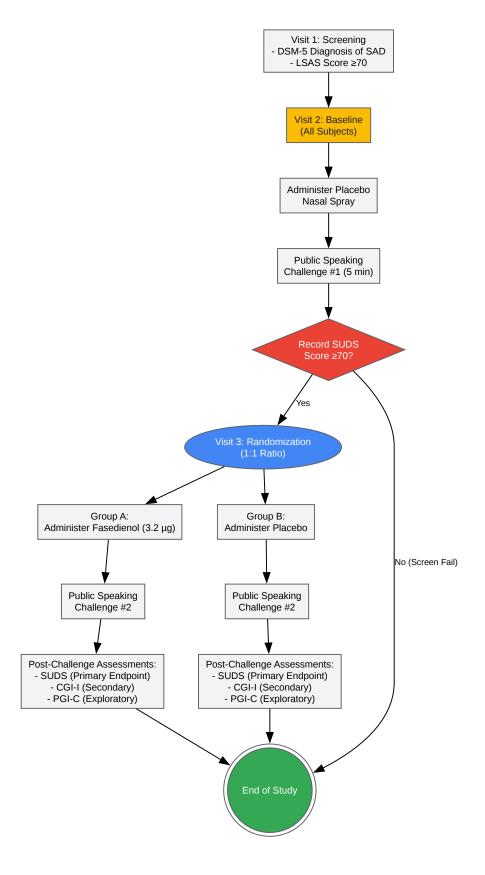


• Post-Challenge Assessments: The CGI-I is completed by a trained clinician, and the PGI-C is completed by the subject.[16]

Clinical Trial Workflow Diagram

The following diagram outlines the workflow for the PALISADE Phase 3 trials.





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Caption: Workflow of the PALISADE Phase 3 Clinical Trials.



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